

Application Note: Synthesis of 2-(1H-indol-3-yl)pentanoic Acid Reference Standards

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Compound of Interest

Compound Name: 2-(1H-indol-3-yl)pentanoic acid

Cat. No.: B8722828

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Abstract & Application Context

This guide outlines a high-fidelity protocol for synthesizing **2-(1H-indol-3-yl)pentanoic acid**. As a structural isomer of the JWH-018 pentanoic acid metabolite, this compound is a critical reference standard in forensic toxicology to rule out false positives or identify specific "designer" auxin analogs. The synthesis utilizes a N-Boc protection strategy to ensure exclusive C-alkylation at the

-position, avoiding common N-alkylation impurities associated with direct indole alkylation methods.

Retrosynthetic Analysis

The target molecule is constructed via the

-alkylation of an indole-3-acetic acid (IAA) derivative. Direct alkylation of IAA esters often results in mixtures of C- and N-alkylated products. To guarantee the regioselectivity required for a reference standard, the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

Pathway:

- Esterification: Conversion of Indole-3-acetic acid to Methyl Indole-3-acetate.
- Protection: N-Boc protection to sterically and electronically deactivate the indole nitrogen.
- Alkylation: Enolate formation using LDA followed by nucleophilic attack on 1-iodopropane.
- Global Deprotection: Simultaneous removal of the Boc group and ester hydrolysis.



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Figure 1: Retrosynthetic strategy focusing on the N-Boc protected intermediate to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl Indole-3-acetate

Objective: Convert the acid to an ester to facilitate enolate formation.

Reagents:

- Indole-3-acetic acid (IAA) [CAS: 87-51-4]
- Methanol (anhydrous)
- Sulfuric acid (catalytic) or Thionyl Chloride

Procedure:

- Dissolve IAA (5.0 g, 28.5 mmol) in anhydrous methanol (50 mL).
- Cool to 0°C. Add concentrated (0.5 mL) dropwise.
- Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

- Concentrate in vacuo. Redissolve residue in EtOAc and wash with saturated and brine.
- Dry over , filter, and concentrate to yield Methyl Indole-3-acetate as a pale yellow oil/solid (Yield ~95%).

Phase 2: N-Boc Protection

Objective: Protect the indole nitrogen to prevent N-alkylation.

Reagents:

- Methyl Indole-3-acetate (from Phase 1)[1]
- Di-tert-butyl dicarbonate ()
- DMAP (4-Dimethylaminopyridine)
- Acetonitrile () or DCM

Procedure:

- Dissolve Methyl Indole-3-acetate (5.0 g, 26.4 mmol) in (50 mL).
- Add (6.3 g, 29 mmol) and DMAP (0.32 g, 2.6 mmol).
- Stir at room temperature for 2 hours. Evolution of gas will be observed.

- Concentrate solvent. Purify via short silica plug (eluting with 10% EtOAc/Hexane) to remove DMAP.
- Isolate Methyl 1-(tert-butoxycarbonyl)indol-3-acetate (Yield >90%).

Phase 3: Regioselective -Alkylation

Objective: Install the propyl chain at the C2 position of the acetate tail.

Reagents:

- Methyl N-Boc-indol-3-acetate
- LDA (Lithium Diisopropylamide), 2.0 M in THF
- 1-Iodopropane [CAS: 107-08-4]
- Anhydrous THF
- HMPA (Optional, improves yield but toxic; DMPU is a safer alternative)

Procedure:

- Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add anhydrous THF (60 mL) and cool to -78°C (Dry ice/Acetone bath).
- Enolization: Add LDA solution (1.1 eq, 15 mL of 2.0M) dropwise over 10 minutes. Stir for 30 minutes at -78°C to generate the lithium enolate.
 - Note: The solution typically turns a deep yellow/orange color.
- Alkylation: Add 1-Iodopropane (1.2 eq, 3.5 mL) dropwise.
- Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
- Quench: Quench with saturated solution (20 mL).

- Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over _____, and concentrate.
- Purification: Flash column chromatography (Gradient: 0-15% EtOAc in Hexane). Isolate Methyl 2-(1-Boc-indol-3-yl)pentanoate.

Phase 4: Global Deprotection & Hydrolysis

Objective: Remove the Boc group and hydrolyze the ester to yield the final acid.

Reagents:

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium Hydroxide (NaOH), 4M aqueous
- Methanol[1]

Procedure:

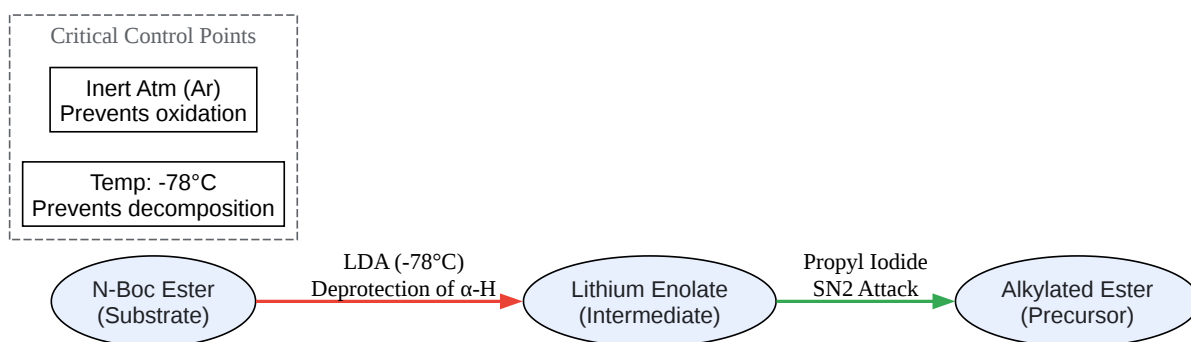
- Boc Removal: Dissolve the alkylated intermediate in DCM (20 mL). Add TFA (5 mL) and stir at room temperature for 1 hour. (Monitor by TLC for disappearance of Boc-protected spot).
- Concentrate to remove TFA/DCM.
- Hydrolysis: Redissolve the residue in Methanol (30 mL). Add 4M NaOH (10 mL).
- Heat to 50°C for 2 hours.
- Isolation:
 - Cool to room temperature. Evaporate Methanol.
 - Dilute with water (20 mL) and wash with Ether (removes non-acidic impurities).
 - Acidify the aqueous layer to pH 2 using 1M HCl. A white precipitate should form.

- Extract with EtOAc (3 x 30 mL).
- Final Purification: Recrystallize from Benzene/Hexane or Ethanol/Water to obtain analytical standard grade crystals.

Reaction Mechanism & Logic

The N-Boc group serves a dual purpose: it blocks the Nitrogen nucleophile and increases the acidity of the

-protons on the acetate side chain via electron withdrawal, stabilizing the enolate intermediate.



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Figure 2: Mechanistic pathway for the critical alkylation step.

Quality Control & Characterization Data

For a valid reference standard, the following data must be confirmed.

Parameter	Specification	Expected Result
Appearance	Visual Inspection	White to off-white crystalline solid
Melting Point	Capillary Method	135–138 °C (Lit. range for analogs)
¹ H NMR	400 MHz, DMSO-d ₆	10.9 (s, 1H, NH), 7.5-6.9 (m, Indole Ar-H), 3.7 (t, 1H, -CH), 2.0-1.8 (m, 2H, -CH ₂), 0.9 (t, 3H, Terminal CH ₃)
Mass Spec	ESI-MS (Negative Mode)	[M-H] ⁻ = 230.1
HPLC Purity	C18 Column, ACN/H ₂ O	> 98.5% Area

Key Identification Feature: In the ¹H NMR, the triplet at ~3.7 ppm corresponds to the single proton at the chiral center (C2 of the pentanoic chain). This distinguishes it from the linear isomer (5-indol-3-yl-pentanoic acid), which would show a triplet at ~2.3 ppm for the

-methylene of a standard fatty acid chain and a triplet at ~2.6 ppm for the benzylic methylene.

Safety & Stability

- LDA: Pyrophoric. Handle strictly under inert atmosphere.
- Propyl Iodide: Alkylating agent; potential carcinogen. Use in a fume hood.
- Storage: Store the final reference standard at -20°C, protected from light (indole derivatives are photosensitive).

References

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